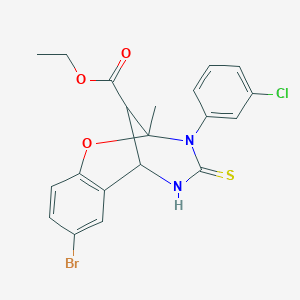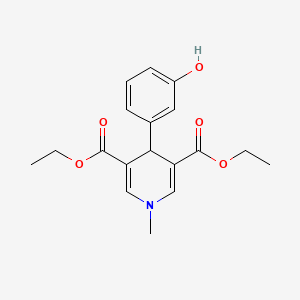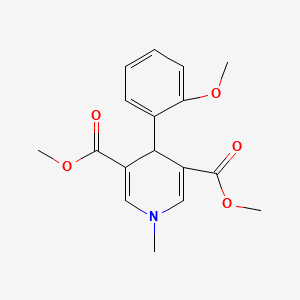![molecular formula C18H20N4O4S3 B11214062 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B11214062.png)
4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate thieno[3,2-d]pyrimidine derivatives with sulfamoylphenyl ethyl butanamide under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives.
科学的研究の応用
4-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Thiazolidinones: Exhibit various biological activities and are used in drug development.
Uniqueness
4-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a thieno[3,2-d]pyrimidine core with a sulfamoylphenyl ethyl butanamide moiety sets it apart from other similar compounds.
特性
分子式 |
C18H20N4O4S3 |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
4-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
InChI |
InChI=1S/C18H20N4O4S3/c19-29(25,26)13-5-3-12(4-6-13)7-9-20-15(23)2-1-10-22-17(24)16-14(8-11-28-16)21-18(22)27/h3-6,8,11H,1-2,7,9-10H2,(H,20,23)(H,21,27)(H2,19,25,26) |
InChIキー |
WUZUOQZHLVZVGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCNC(=O)CCCN2C(=O)C3=C(C=CS3)NC2=S)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(6-(4-(2,3-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11213996.png)
![N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11213997.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11214005.png)
![7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11214012.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B11214037.png)
![2-Styryl-1-((3-(trifluoromethyl)phenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B11214039.png)
![N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214047.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214050.png)
![3-ethyl-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B11214051.png)
![2-bromo-N'-[(3-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B11214059.png)
